molecular formula C12H9N3 B376841 2-(4-Pyridyl)benzimidazole CAS No. 2208-59-5

2-(4-Pyridyl)benzimidazole

Cat. No.: B376841
CAS No.: 2208-59-5
M. Wt: 195.22g/mol
InChI Key: UYWWLYCGNNCLKE-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Such benzimidazole derivatives are usually associated with various kinds of pharmacokinetic and pharmacodynamic properties . Their heterocyclic structure possesses a wide range of antimicrobial properties .


Synthesis Analysis

A series of phenylazo-substituted derivatives of pyridyl-benzimidazoles has been synthesized via a modified Mills reaction . The structural, spectral, and photoswitching properties of these compounds were investigated .


Molecular Structure Analysis

The transition metal complexes Ni(PBI)2NO3 (1), Ni(PBI)32·1.5H2O (2), Cu(PBI)2NO3 (3), and Cu(PBI)32·3H2O (4) (PBI = 2-(2-pyridyl)benzimidazole) were synthesized in good yield and structurally characterized by X-ray crystallography, infrared absorption spectroscopy, and elemental analysis .


Chemical Reactions Analysis

A series of phenylazo-substituted derivatives of pyridyl-benzimidazoles has been synthesized via a modified Mills reaction . The structural, spectral, and photoswitching properties of these compounds were investigated .


Physical and Chemical Properties Analysis

The transition metal complexes Ni(PBI)2NO3 (1), Ni(PBI)32·1.5H2O (2), Cu(PBI)2NO3 (3), and Cu(PBI)32·3H2O (4) (PBI = 2-(2-pyridyl)benzimidazole) were synthesized in good yield and structurally characterized by X-ray crystallography, infrared absorption spectroscopy, and elemental analysis .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The dynamics of proton transfer in 2-(4’-pyridyl)benzimidazole (4-PBI) have been successfully explored using fluorescence spectroscopy and time-resolved study . This could open up new avenues for research in the future.

Biochemical Analysis

Biochemical Properties

2-(4-Pyridyl)benzimidazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to exhibit inhibitory activity against urease, an enzyme that plays a crucial role in nitrogen metabolism . The nature of these interactions is often complex and can involve various types of bonding, including hydrogen bonding and van der Waals interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and depend on the specific context . For example, it has been found to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . These effects can influence cell function in various ways, potentially leading to changes in cell behavior and phenotype .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms . These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it has been found to act as a mixed-type inhibitor, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, certain threshold effects may be observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that can involve various transporters or binding proteins . This can also lead to effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-pyridin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWWLYCGNNCLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289654
Record name 2-(4-Pyridyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2208-59-5
Record name 2208-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62609
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Pyridyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)-1H-1,3-benzodiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-(4-Pyridyl)benzimidazole?

A1: this compound has the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol.

    Q2: How does this compound behave under hydrothermal conditions?

    A2: this compound demonstrates stability under hydrothermal conditions and is frequently employed in the synthesis of coordination polymers via hydrothermal methods. [, , , , , ]

    Q3: Does the inclusion of this compound in coordination polymers influence their dimensionality?

    A3: Yes, the presence of this compound can significantly impact the dimensionality of the resulting coordination polymers. Its ability to act as a bridging ligand, coordinating through both the pyridine and benzimidazole nitrogen atoms, enables the formation of diverse structures ranging from 1D chains to 3D frameworks. [, , , , , , ]

    Q4: Has this compound been explored in catalytic applications?

    A4: While the provided excerpts do not directly focus on the catalytic activity of this compound itself, its incorporation into coordination polymers, particularly those containing transition metals, suggests potential for catalytic applications. These complexes could potentially act as catalysts in reactions where the metal center plays a crucial role. Further research is needed to explore this avenue. [, , , ]

    Q5: Have computational methods been used to study this compound and its derivatives?

    A5: Yes, computational studies have been conducted on this compound and its interactions. For example, quantum chemical calculations have been used to investigate the energetics of complex formation between this compound and cucurbiturils. []

    Q6: How does the position of the pyridyl group on the benzimidazole ring influence the properties of the compound?

    A6: The position of the pyridyl group significantly affects the compound's behavior. Studies comparing 2-(2-pyridyl)benzimidazole, 2-(3-pyridyl)benzimidazole, and this compound highlight the importance of the substitution position on the benzimidazole ring in influencing coordination modes, complex structures, and interactions with solvents and host molecules. [, , , , ]

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